molecular formula C6H6ClNO4S2 B2361609 2-(5-Chlorothiophene-2-sulfonamido)acetic acid CAS No. 1017141-27-3

2-(5-Chlorothiophene-2-sulfonamido)acetic acid

Cat. No.: B2361609
CAS No.: 1017141-27-3
M. Wt: 255.69
InChI Key: YXYBBYUNQLAKFT-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a chemical compound with the molecular formula C6H6ClNO4S2. It is characterized by the presence of a chlorothiophene ring, a sulfonamide group, and an acetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophene-2-sulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chlorothiophene-2-sulfonamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-sulfonamide
  • 5-Chlorothiophene-2-sulfonyl chloride
  • Thiophene-2-sulfonamidoacetic acid

Uniqueness

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is unique due to the presence of both a sulfonamide group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYBBYUNQLAKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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